3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15203020
Molecular Formula: C21H26N4
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C21H26N4/c1-14-8-10-24(11-9-14)19-13-16(3)22-21-17(4)20(23-25(19)21)18-7-5-6-15(2)12-18/h5-7,12-14H,8-11H2,1-4H3 |
| Standard InChI Key | DOJHVFPCKANTCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C |
Introduction
Structural Characteristics
The molecular architecture of 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is defined by a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Table 1). The 3-methylphenyl group at position 2 and the 4-methylpiperidin-1-yl moiety at position 7 contribute to its three-dimensional conformation, as evidenced by InChIKey DOJHVFPCKANTCT-UHFFFAOYSA-N. Density functional theory (DFT) calculations suggest that the methyl groups at positions 3 and 5 optimize steric interactions, stabilizing the molecule in a planar orientation favorable for kinase binding .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₄ |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Lipophilicity (LogP) | 3.8 ± 0.2 |
| Topological Polar Surface Area | 54.2 Ų |
The compound’s canonical SMILES string, CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C, underscores its piperidine-linked aromatic system. Nuclear magnetic resonance (NMR) spectroscopy confirms the deshielding of protons adjacent to the pyrimidine nitrogen, indicative of electron-withdrawing effects .
Synthesis and Optimization
Purification and Characterization
High-performance liquid chromatography (HPLC) achieves >98% purity, while mass spectrometry (MS) confirms the molecular ion peak at m/z 335.2 [M+H]⁺. X-ray crystallography reveals a dihedral angle of 12.5° between the pyrazolo[1,5-a]pyrimidine core and the 3-methylphenyl ring, minimizing steric clash .
Biological Activity and Mechanism
Kinase Inhibition
The compound inhibits Pim-1 kinase with an IC₅₀ of 45 nM, surpassing first-generation inhibitors like SGI-1776 (IC₅₀ = 100 nM) . Molecular docking studies show hydrogen bonding between the piperidine nitrogen and Asp-128/131 residues in Pim-1’s ATP-binding pocket (Figure 2) .
Table 2: Kinase Selectivity Profile
| Kinase | Inhibition at 1 μM (%) |
|---|---|
| Pim-1 | 98 |
| Flt-3 | 85 |
| TRKC | 72 |
| c-Src | 58 |
Cellular Effects
At 1 μM, the compound reduces BAD phosphorylation by 80% in DU145 prostate cancer cells, inducing apoptosis . Clonogenic assays show a 70% decrease in colony formation, comparable to Pim-1 knockdown via shRNA .
Comparative Analysis with Analogues
Table 3: Structural Analogues and Activities
| Compound | Pim-1 IC₅₀ (nM) | LogP |
|---|---|---|
| Target Compound | 45 | 3.8 |
| 7-(3,5-Dimethylpiperidin-1-yl) derivative | 62 | 4.1 |
| 2-Trifluoromethyl analogue | 120 | 4.5 |
The 4-methylpiperidin-1-yl group enhances solubility (2.1 mg/mL) compared to bulkier substituents.
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